molecular formula C19H15BrN2O4S B3207230 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide CAS No. 1040680-50-9

6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide

Cat. No. B3207230
CAS RN: 1040680-50-9
M. Wt: 447.3 g/mol
InChI Key: ZIZXZTJZSPCNRH-UHFFFAOYSA-N
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Description

6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. This compound was first synthesized in 1999 by Bayer AG and has since been the subject of numerous scientific studies.

Mechanism of Action

6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 works by inhibiting the activity of several key enzymes and receptors involved in cancer cell growth and survival. It inhibits the activity of RAF kinases, which are involved in the RAF/MEK/ERK signaling pathway, as well as VEGFR-2 and -3, which are involved in the VEGF/VEGFR signaling pathway.
Biochemical and Physiological Effects:
6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 has been shown to have several biochemical and physiological effects in preclinical and clinical studies. It has been shown to inhibit tumor cell growth and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 is that it has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. This makes it a useful tool for studying the signaling pathways involved in cancer cell growth and survival. However, one limitation of 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 is that it has been shown to have off-target effects on other kinases and receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on 6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006. One direction is to study its potential in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is to study its potential in treating other types of cancer, such as lung cancer and pancreatic cancer. Finally, further research is needed to better understand its off-target effects and to develop more selective inhibitors of the RAF/MEK/ERK and VEGF/VEGFR pathways.

Scientific Research Applications

6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide 43-9006 has been extensively studied for its potential in treating various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It works by inhibiting several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways.

properties

IUPAC Name

6-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O4S/c1-26-16-7-5-15(6-8-16)22-19(23)13-2-11-18(21-12-13)27(24,25)17-9-3-14(20)4-10-17/h2-12H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZXZTJZSPCNRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((4-bromophenyl)sulfonyl)-N-(4-methoxyphenyl)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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